molecular formula C7H11N B8748849 2-Azabicyclo[2.2.2]oct-5-ene CAS No. 3693-58-1

2-Azabicyclo[2.2.2]oct-5-ene

Cat. No.: B8748849
CAS No.: 3693-58-1
M. Wt: 109.17 g/mol
InChI Key: MSSNLHVTCZSIKB-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]oct-5-ene (CAS 3693-58-1) is a bicyclic amine with a rigid [2.2.2] ring system. Its molecular formula is C₇H₁₁N (molecular weight 109.1689 g/mol), and it features a nitrogen atom at the bridgehead position . The compound’s IUPAC InChIKey (MSSNLHVTCZSIKB-UHFFFAOYSA-N) highlights its stereochemical uniqueness . Its ionization energy in the gas phase is 8.35 ± 0.05 eV, indicating moderate electron-donating capacity .

Properties

CAS No.

3693-58-1

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2-azabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C7H11N/c1-3-7-4-2-6(1)5-8-7/h1,3,6-8H,2,4-5H2

InChI Key

MSSNLHVTCZSIKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CN2

Origin of Product

United States

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]hept-5-ene (CAS 6671-85-8)

  • Molecular Formula : C₆H₉N (molecular weight 95.14 g/mol) .
  • Physical Properties : Boiling point = 137.6°C, density = 1.006 g/cm³, vapor pressure = 6.98 mmHg at 25°C .
  • Structural Differences : The [2.2.1] system has a smaller bicyclic framework compared to [2.2.2], resulting in higher ring strain and distinct reactivity.

2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4)

  • Hybrid Heterocycle : Incorporates both oxygen and nitrogen in a [2.2.1] system .
  • Applications : Used in synthesis of proline mimetics and chiral catalysts .

Derivatives of 2-Azabicyclo[2.2.2]oct-5-ene

  • 2-Methyl Derivative (CAS 3693-61-6): Formula C₈H₁₃N (molecular weight 123.1955 g/mol), with enhanced steric bulk .
  • Carboxylic Acid Derivatives (e.g., CAS 210645-26-4): Functionalized for pharmaceutical intermediates, such as ethyl esters with phenylethyl groups .

Ring-Opening Reactions

  • 2-Azabicyclo[2.2.2]oct-5-ene : Undergoes anti-1,2 and anti-1,4 ring-opening with alcohols/water, mediated by indium triflate. The [2.2.2] system’s rigidity restricts syn-1,4 products .
  • 2-Azabicyclo[2.2.1]hept-5-ene : Produces syn-1,4 products in addition to anti-1,2 and anti-1,4, attributed to lower steric hindrance .

Pharmacological and Industrial Relevance

Pharmaceutical Derivatives

  • Enantiomerically Enriched Derivatives : (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene derivatives are key intermediates in asymmetric synthesis .
  • Antibiotic Scaffolds : Complex bicyclic structures (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) are featured in pharmacopeial standards for β-lactam antibiotics .

Industrial Production

  • Market Analysis : The hydrochloride salt of 2-azabicyclo[2.2.2]octane is produced globally, with feasibility studies highlighting scalable synthesis routes .

Key Comparative Data Table

Property 2-Azabicyclo[2.2.2]oct-5-ene 2-Azabicyclo[2.2.1]hept-5-ene 2-Oxa-5-azabicyclo[2.2.1]heptane
Molecular Formula C₇H₁₁N C₆H₉N C₅H₉NO
Molecular Weight (g/mol) 109.1689 95.14 99.13
CAS Number 3693-58-1 6671-85-8 279-33-4
Boiling Point (°C) N/A 137.6 N/A
Ionization Energy (eV) 8.35 N/A N/A
Key Applications Drug intermediates, catalysts Epibatidine analogs Chiral catalysts
Reactivity in Ring-Opening Anti-1,2 and anti-1,4 only Anti-1,2, anti-1,4, syn-1,4 N/A

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